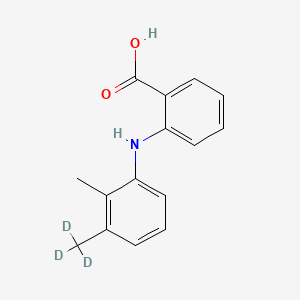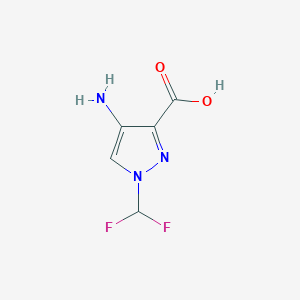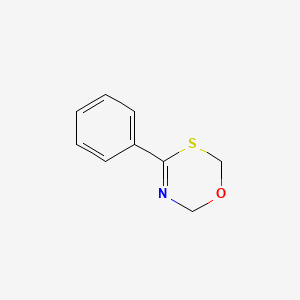
3',4'-Dihydroxytrimethoprim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dihydroxytrimethoprim: is a derivative of trimethoprim, a well-known antibiotic This compound is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions of the trimethoprim molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxytrimethoprim typically involves the modification of trimethoprim. One common method starts with the condensation of 3,4,5-trimethoxybenzaldehyde with aniline propionitrile, followed by cyclization with guanidine compounds . This process can be carried out under reflux conditions in an inert solvent, such as ethanol.
Industrial Production Methods: Industrial production of 3’,4’-Dihydroxytrimethoprim follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and efficiency .
化学反応の分析
Types of Reactions: 3’,4’-Dihydroxytrimethoprim undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted compounds depending on the reagents used .
科学的研究の応用
Chemistry: 3’,4’-Dihydroxytrimethoprim is used as a starting material for the synthesis of various derivatives with potential antimicrobial properties. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria. This makes it a valuable tool in understanding bacterial resistance mechanisms .
Medicine: Although not widely used as a therapeutic agent, 3’,4’-Dihydroxytrimethoprim serves as a model compound for developing new antibiotics and studying drug interactions .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .
作用機序
3’,4’-Dihydroxytrimethoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleic acids. By blocking this pathway, the compound prevents the synthesis of DNA and RNA, leading to the inhibition of bacterial growth .
類似化合物との比較
Trimethoprim: The parent compound, widely used as an antibiotic.
Pyrimethamine: Another antifolate compound used in the treatment of malaria.
Methotrexate: A chemotherapeutic agent that also inhibits dihydrofolate reductase.
Uniqueness: 3’,4’-Dihydroxytrimethoprim is unique due to the presence of hydroxyl groups at the 3’ and 4’ positions, which confer distinct chemical properties and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
71525-06-9 |
|---|---|
分子式 |
C12H14N4O3 |
分子量 |
262.26 g/mol |
IUPAC名 |
5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C12H14N4O3/c1-19-9-4-6(3-8(17)10(9)18)2-7-5-15-12(14)16-11(7)13/h3-5,17-18H,2H2,1H3,(H4,13,14,15,16) |
InChIキー |
WVHDIARSSOXGNW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)O)CC2=CN=C(N=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)

![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)

![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)




![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)


![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)

